molecular formula C36H36F2N4O5 B12370119 Vilzemetkib CAS No. 1363402-44-1

Vilzemetkib

Cat. No.: B12370119
CAS No.: 1363402-44-1
M. Wt: 642.7 g/mol
InChI Key: IXDALXNUFGTEMF-UHFFFAOYSA-N
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Description

Vilzemetkib is a synthetic organic compound known for its role as a hepatocyte growth factor receptor (c-Met) inhibitor. It has shown potential antineoplastic action, making it a promising candidate for cancer treatment, particularly in neurofibromatosis type I and various types of carcinomas .

Preparation Methods

The preparation of Vilzemetkib involves several synthetic routes and reaction conditions. One common method includes the use of cyclopropyl and quinoline derivatives. The industrial production of this compound typically involves multi-step synthesis, starting with the preparation of intermediate compounds, followed by coupling reactions and purification steps .

Chemical Reactions Analysis

Vilzemetkib undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify its functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in its synthesis. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Vilzemetkib has a wide range of scientific research applications:

Mechanism of Action

Vilzemetkib exerts its effects by inhibiting the c-Met kinase, a receptor involved in cell growth, motility, and differentiation. By blocking this receptor, this compound disrupts the signaling pathways that promote tumor growth and metastasis. The molecular targets include the hepatocyte growth factor receptor, and the pathways involved are primarily related to cell proliferation and survival .

Comparison with Similar Compounds

Vilzemetkib is unique among c-Met inhibitors due to its specific chemical structure and potent inhibitory action. Similar compounds include:

Properties

CAS No.

1363402-44-1

Molecular Formula

C36H36F2N4O5

Molecular Weight

642.7 g/mol

IUPAC Name

1-N'-[4-[7-[[1-(cyclopentylamino)cyclopropyl]methoxy]-6-methoxyquinolin-4-yl]oxy-3-fluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C36H36F2N4O5/c1-45-31-19-26-28(20-32(31)46-21-35(13-14-35)42-24-4-2-3-5-24)39-17-12-29(26)47-30-11-10-25(18-27(30)38)41-34(44)36(15-16-36)33(43)40-23-8-6-22(37)7-9-23/h6-12,17-20,24,42H,2-5,13-16,21H2,1H3,(H,40,43)(H,41,44)

InChI Key

IXDALXNUFGTEMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCC3(CC3)NC4CCCC4)OC5=C(C=C(C=C5)NC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)F

Origin of Product

United States

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